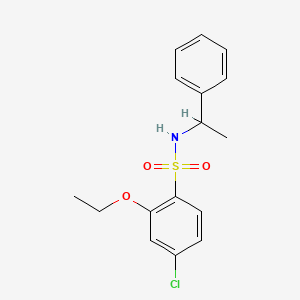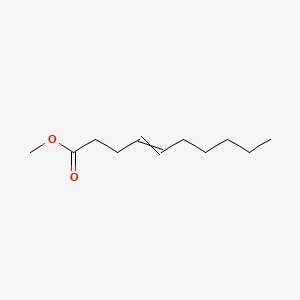
Acid Brown 283
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Brown 283 is an organic dye, chemically known as benzyl carbamate. It is commonly used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon. The dye molecules bind to the cationic groups in these fibers through electrostatic interactions, facilitating the dyeing process. This compound is characterized by its brown crystalline powder form and is soluble in water, alcohol, and ketones .
Preparation Methods
The preparation of Acid Brown 283 involves multiple synthetic steps. One common method includes the aminolysis of benzanilide, followed by the acetic anhydride of formic acid, and esterification of phenol . Industrial production typically involves large-scale synthesis using these reaction steps under controlled conditions to ensure high yield and purity. The dye is then processed into a fine powder form for commercial use.
Chemical Reactions Analysis
Acid Brown 283 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert the dye into its corresponding amines.
Substitution: The dye can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acid Brown 283 has a wide range of applications in scientific research and industry:
Textile Industry: Primarily used for dyeing wool, silk, and nylon fibers due to its excellent dispersion properties and good fastness.
Leather Industry: Used for dyeing leather products, providing vibrant and durable colors.
Paper Industry: Employed in the dyeing of paper products.
Food and Cosmetics: Utilized as a colorant in certain food and cosmetic products.
Mechanism of Action
The mechanism by which Acid Brown 283 exerts its dyeing effect involves electrostatic interactions between the dye molecules and the cationic groups in the fibers. The acidic functional groups in the dye form anions in water, which then bind to the positively charged sites on the fibers, ensuring a strong and stable bond .
Comparison with Similar Compounds
Acid Brown 283 can be compared with other acid dyes such as Acid Brown 20 and Acid Brown SR. These dyes share similar applications and properties but differ in their molecular structures and specific performance characteristics. For example, Acid Brown 20 is known for its strong deepening shades and is used for dyeing silk and wool, while Acid Brown SR is used for its excellent compatibility and reproducibility .
Properties
CAS No. |
12219-66-8 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





